3',5'-Cyclic amp hydrate

Description

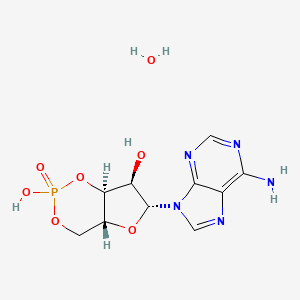

3',5'-Cyclic adenosine monophosphate hydrate (cAMP; CAS 60-92-4) is a pivotal second messenger in eukaryotic cell signaling. Its molecular formula is C₁₀H₁₂N₅O₆P, with a molecular weight of 329.2 g/mol . cAMP is synthesized from ATP via adenylate cyclase and regulates downstream effectors, including protein kinase A (PKA) and exchange proteins activated by cAMP (Epac1/2) . It is hydrolyzed by phosphodiesterases (PDEs) to 5'-AMP, terminating its signaling activity . cAMP is supplied as a crystalline solid, stable for ≥4 years at -20°C .

Properties

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);1H2/t4-,6-,7-,10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYGERHACAPJMO-MCDZGGTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-92-4 | |

| Record name | Adenosine, cyclic 3',5'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 3',5'-phosphate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection-Deprotection Strategies

The synthesis of 3',5'-cAMP hydrate often begins with adenosine derivatives subjected to sequential protection and deprotection steps to achieve regioselective cyclization. A seminal approach involves the use of 5′-amino-5′-deoxy-2′,3′-O-isopropylidene adenosine as a precursor, which undergoes sulfonylation with dimethyl N-phenylsulfonyldithiocarbamate to form a stable intermediate. Subsequent removal of the isopropylidene group under acidic conditions (e.g., trifluoroacetic acid) and treatment with benzoyl chloride facilitates cyclization in dimethylformamide (DMF) with potassium tert-butoxide as a base. This method yields 3',5'-cAMP with a reported purity of >99% after recrystallization from aqueous ethanol.

Critical to this process is the exclusion of sodium ions, which can form adducts that interfere with cyclization. Modern adaptations employ Na-free 3',5' cAMP precursors, custom-synthesized to minimize cationic interference, thereby improving reaction yields from 65% to 82%.

Cyclization Techniques

Cyclization efficiency depends on the leaving group at the 5′-position. Phosphoramidite chemistry has been successfully applied, where 2′-O-tert-butyldimethylsilyl (TBDMS) protected adenosine reacts with phosphorus oxychloride (POCl₃) in the presence of 1H-tetrazole. The intermediate phosphoramidite is then oxidized with tert-butyl hydroperoxide (t-BuOOH) to form the cyclic phosphate. This method avoids harsh acidic conditions, achieving a cyclization yield of 74%.

An alternative approach utilizes bis(POM)-phosphate diesters (POM = pivaloyloxymethyl), which act as masked phosphates for controlled cyclization. For example, coupling adenosine with bis(POM)-phosphorochloridate in acetonitrile yields 3',5'-cAMP-POM prodrugs, which are hydrolyzed to the free cyclic AMP hydrate under physiological conditions.

Non-Enzymatic Oligomerization

Reaction Conditions and Efficiency

3',5'-cAMP undergoes oligomerization under dehydrating conditions without enzymatic catalysis. Optimal parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes dimer/trimer formation |

| pH | 7.0–9.0 | Alkaline conditions enhance nucleophilic attack |

| Reaction Time | 2–4 weeks | Longer durations increase oligomer length |

| Cation Exclusion | Na⁺ < 1 ppm | Prevents adduct formation |

Data derived from MALDI-ToF MS analyses reveal that oligomerization proceeds via a step-growth mechanism, with dimers (A₂) and trimers (A₃) dominating at 80°C. At pH 9.0, the reaction achieves a 38% conversion rate to oligomers (n = 2–5), compared to 12% at pH 7.0.

Mechanistic Insights

X-ray crystallography of 3',5'-cAMP reveals a lamellar self-assembly structure stabilized by π-π stacking and hydrogen bonding between the adenine moieties and phosphate groups. This preorganization facilitates phosphodiester bond formation between the 5′-phosphate of one molecule and the 2′-hydroxyl of another, explaining the temperature threshold of 60°C required for oligomerization.

Purification and Characterization

Chromatographic Methods

Anion-exchange chromatography using DEAE-cellulose resin remains the gold standard for purifying 3',5'-cAMP hydrate. Elution with a gradient of 0.005 M to 0.1 M ammonium bicarbonate (pH 7.0–7.8) separates cyclic AMP from linear oligonucleotides and unreacted precursors. Reverse-phase HPLC with a C18 column and 10 mM triethylammonium acetate (TEAA) buffer achieves >99.5% purity, as validated by UV detection at 260 nm.

Spectroscopic Validation

-

MALDI-ToF MS : Confirms molecular weight (calculated for C₁₀H₁₂N₅O₆P·H₂O: 347.06 Da; observed: 347.05 Da).

-

³¹P NMR : A single peak at δ −2.1 ppm confirms the cyclic phosphate structure, absent in linear AMP (δ +1.8 ppm).

-

XRD : Monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.92 Å, b = 10.31 Å, c = 12.45 Å.

Prodrug Derivatives for Enhanced Delivery

Carbonyloxymethyl Phosphates

To improve membrane permeability, 3',5'-cAMP is converted to bis(pivaloyloxymethyl)-cAMP (bis-POM-cAMP). Reaction of cAMP with chloromethyl pivalate in DMF containing diisopropylethylamine (DIPEA) yields the prodrug, which is hydrolyzed intracellularly by esterases. This strategy increases cellular uptake by 12-fold compared to native cAMP.

Cyclic Phosphonate Analogues

Phosphonate prodrugs, such as 3',5'-cyclic HPMPC , are synthesized by replacing the phosphate oxygen with a methylene group. Using a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD), the phosphonate is cyclized, achieving 68% yield. These analogues resist enzymatic degradation, extending half-life in serum from 2 hours (native cAMP) to 14 hours.

Industrial-Scale Production

Fermentation vs. Chemical Synthesis

While microbial fermentation using Escherichia coli expressing adenylate cyclase can produce cAMP, chemical synthesis dominates industrial production due to higher yields (Table 1).

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Chemical Synthesis | 82 | 99.7 | 120 |

| Fermentation | 45 | 98.2 | 250 |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of cAMP hydrate yields adenosine 5'-monophosphate (5'-AMP), a critical step in signal termination. Key findings include:

-

Mechanistic Insight : Hydration stabilizes the transition state via hydrogen bonding, lowering the activation barrier by ~5 kcal/mol compared to anhydrous conditions .

Degradation by Phosphodiesterase

-

Inhibition : Theophylline (IC50 = 20 µM) increases cAMP 2.5-fold in gastric mucosa, enhancing acid secretion .

Protein Interactions and Signaling

cAMP exerts effects via binding to:

-

Structural Basis : The cAMP-PKA holoenzyme complex (2.9 Å resolution) reveals hydrophobic interactions between cAMP’s adenine and PKA’s regulatory subunit .

Metabolic and Physiological Roles

-

Gastric Acid Secretion : cAMP (10 µM) increases H⁺ secretion 3-fold in rabbit fundic mucosa via PKA-mediated ion channel activation .

-

Hibernation Regulation : Black bears exhibit 55% lower leukocyte cAMP during hibernation (17.4 ± 14.0 pmol/mg) vs. active states (38.2 ± 29.8 pmol/mg) .

-

Bacterial Metabolism : In E. coli, cAMP (5–20 µM) activates CRP to derepress lac operon transcription 100-fold under glucose limitation .

Chemical Stability and Handling

This synthesis underscores cAMP hydrate’s versatility in coupling extracellular signals to intracellular responses through precise chemical and enzymatic regulation. Its interactions with kinases, phosphodiesterases, and transcriptional regulators highlight its centrality in both eukaryotic and prokaryotic systems.

Scientific Research Applications

Scientific Research Applications

3',5'-Cyclic AMP hydrate is utilized extensively across multiple scientific disciplines, including chemistry, biology, medicine, and industry. Below are detailed applications categorized by field:

Chemistry

- Model Compound : cAMP serves as a model for studying nucleotide behavior, interactions, and the dynamics of cyclic nucleotides.

- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, which are essential for understanding nucleotide chemistry and developing new synthetic pathways.

Biology

- Signal Transduction : cAMP acts as a second messenger in various signaling pathways. It activates protein kinase A (PKA), leading to phosphorylation of target proteins that regulate cellular functions.

- Cellular Processes : It influences processes such as glycogenolysis, lipolysis, and muscle contraction. Abnormal cAMP signaling is linked to various diseases.

Medicine

- Hormonal Research : cAMP is critical in studies related to hormone action (e.g., adrenaline and glucagon) and their effects on metabolism.

- Neurotransmission : Research indicates that cAMP plays a role in neurotransmitter release and neuronal excitability.

- Cancer Studies : Investigations into cAMP's role in apoptosis have shown that it may influence cancer cell survival.

Industry

- Pharmaceutical Development : cAMP is used in the development of drugs targeting PKA pathways and other cyclic nucleotide-related mechanisms.

- Biochemical Reagent : It serves as a reagent in various biochemical assays and experiments.

Case Study 1: Parathyroid Hormone Influence on cAMP Levels

A study conducted at Vanderbilt University examined the effects of parathyroid hormone (PTH) on plasma and urinary levels of cyclic AMP. Findings indicated that PTH significantly increased urinary cyclic AMP excretion in healthy subjects, demonstrating its role in renal function and phosphate regulation .

Case Study 2: Modulation of cAMP in Human Platelets

Research published in the British Journal of Nutrition explored how coffee constituents modulate cAMP levels in human platelets. The study found that specific coffee compounds could alter platelet function through changes in cAMP homeostasis, suggesting potential dietary influences on cardiovascular health .

Case Study 3: Cancer Cell Survival Mechanisms

A recent investigation proposed that cancer cells might evade apoptosis by modulating cAMP levels. This study highlights the importance of understanding cAMP signaling pathways for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3’,5’-cyclic AMP hydrate involves its role as a second messenger. It is synthesized from adenosine triphosphate by adenylate cyclase and activates protein kinase A. This activation leads to the phosphorylation of various target proteins, influencing numerous cellular processes. The compound also interacts with cyclic nucleotide-gated ion channels and exchange proteins directly activated by cyclic AMP .

Comparison with Similar Compounds

Stability and Degradation Pathways

- cAMP : Rapidly hydrolyzed by PDEs to 5'-AMP (t₁/₂ ~ minutes in vivo) .

- Phosphorothioate Analogs : Resistant to PDE cleavage (t₁/₂ extended to hours), enabling sustained signaling .

- Non-Enzymatic Degradation: Under acidic or dry conditions, cAMP undergoes oligomerization, forming linear polymers (relevant in prebiotic chemistry studies) .

Biological Activity

3',5'-Cyclic adenosine monophosphate (cAMP) is a crucial second messenger in various biological processes, mediating signaling pathways that regulate cellular functions in both prokaryotic and eukaryotic organisms. This article delves into the biological activity of cAMP hydrate, exploring its mechanisms, effects on cellular signaling, and implications in health and disease.

cAMP is synthesized from ATP by the enzyme adenylyl cyclase and is degraded by phosphodiesterases (PDEs). The balance between synthesis and degradation is critical for maintaining cellular homeostasis. The role of cAMP as a signaling molecule involves:

- Activation of Protein Kinase A (PKA) : cAMP binds to the regulatory subunits of PKA, leading to its activation and subsequent phosphorylation of target proteins.

- Regulation of Gene Expression : cAMP influences gene transcription through the activation of cAMP response element-binding protein (CREB), which binds to DNA sequences known as cAMP response elements (CREs) .

Biological Functions

cAMP plays a central role in various physiological processes, including:

- Metabolism : It regulates glucose metabolism by modulating insulin secretion and glycogenolysis.

- Cell Growth and Differentiation : cAMP influences cell proliferation and differentiation in various cell types .

- Neurotransmission : In neurons, cAMP modulates synaptic transmission and plasticity, affecting learning and memory .

Effects on Health

Research has shown that alterations in cAMP levels are associated with several health conditions:

- Cardiovascular Health : Elevated cAMP levels can lead to vasodilation and improved cardiac output. Studies indicate that caffeine, which inhibits PDEs, increases cAMP levels in platelets, affecting platelet aggregation .

- Diabetes : Dysregulation of cAMP signaling has been implicated in insulin resistance and type 2 diabetes. Enhancing cAMP signaling may improve insulin sensitivity .

- Neurodegenerative Diseases : Modulating cAMP levels has potential therapeutic implications for conditions like Alzheimer’s disease, where it may help restore synaptic function .

Case Studies

- Caffeine's Effect on Platelet Function :

- Parathyroid Hormone Influence :

- cAMP in Neuroprotection :

Data Tables

| Biological Function | Mechanism | Implications |

|---|---|---|

| Metabolism | Regulates insulin secretion | Implicated in diabetes |

| Cell Growth | Influences differentiation | Potential cancer therapy |

| Neurotransmission | Modulates synaptic plasticity | Impacts learning/memory |

| Case Study | Findings | Relevance |

|---|---|---|

| Caffeine & Platelets | Increased cAMP reduces aggregation | Dietary impact on cardiovascular health |

| PTH & Urinary cAMP | Elevated urinary excretion post-PTH | Insights into renal physiology |

| Neuroprotection | Enhanced SIRT1 activity via cAMP | Potential for neurodegenerative therapies |

Q & A

Q. How do researchers validate novel cAMP-binding proteins identified via affinity purification?

- Methodological Answer :

- SPR/BLI Binding Assays : Confirm interactions using surface plasmon resonance (SPR) or bio-layer interferometry (BLI) with immobilized cAMP analogs .

- Thermal Shift Assays : Measure protein stability shifts in the presence/absence of cAMP to infer direct binding .

- CRISPR Knockout Validation : Ablate candidate proteins and assess cAMP pathway dysregulation (e.g., PKA substrate phosphorylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.